Thiophene-3,4-dicarbonyl dichloride

Organic synthesis Friedel-Crafts acylation Heterocyclic chemistry

Thiophene-3,4-dicarbonyl dichloride (CAS 33527-26-3, C6H2Cl2O2S, MW 209.05) is a bifunctional acyl chloride featuring carbonyl groups substituted at the adjacent 3- and 4-positions of the thiophene ring. Unlike its 2,5-disubstituted regioisomer (thiophene-2,5-dicarbonyl dichloride, CAS 3857-36-1) which polymerizes with diphenyl ether to yield only low molecular weight poly(ether ketone) , this 3,4-substituted variant enables the synthesis of fused heterocyclic systems and serves as a single-precursor scaffold for accessing both donor and acceptor units (BDT and TPD derivatives) in organic photovoltaic materials.

Molecular Formula C6H2Cl2O2S
Molecular Weight 209.05 g/mol
CAS No. 33527-26-3
Cat. No. B1316666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-3,4-dicarbonyl dichloride
CAS33527-26-3
Molecular FormulaC6H2Cl2O2S
Molecular Weight209.05 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)C(=O)Cl)C(=O)Cl
InChIInChI=1S/C6H2Cl2O2S/c7-5(9)3-1-11-2-4(3)6(8)10/h1-2H
InChIKeyKJEBZMKZUKLTDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene-3,4-dicarbonyl Dichloride (CAS 33527-26-3) – Sourcing Guide for Electronics and Polymer R&D


Thiophene-3,4-dicarbonyl dichloride (CAS 33527-26-3, C6H2Cl2O2S, MW 209.05) is a bifunctional acyl chloride featuring carbonyl groups substituted at the adjacent 3- and 4-positions of the thiophene ring . Unlike its 2,5-disubstituted regioisomer (thiophene-2,5-dicarbonyl dichloride, CAS 3857-36-1) which polymerizes with diphenyl ether to yield only low molecular weight poly(ether ketone) [1], this 3,4-substituted variant enables the synthesis of fused heterocyclic systems and serves as a single-precursor scaffold for accessing both donor and acceptor units (BDT and TPD derivatives) in organic photovoltaic materials .

Thiophene-3,4-dicarbonyl Dichloride – Why the 3,4-Regioisomer Cannot Be Replaced by 2,5- or Monofunctional Analogs


Generic substitution between thiophene dicarbonyl dichloride isomers is not viable because regioisomerism dictates both the geometric trajectory of polymer chain growth and the accessible downstream heterocyclic scaffolds. The 2,5-isomer (CAS 3857-36-1) extends in a linear, para-like vector suitable for main-chain engineering but fails to generate fused thieno- or naphtho-annulated products [1]; conversely, the adjacent 3,4-carbonyl groups of CAS 33527-26-3 enable intramolecular cyclization pathways producing benzodithiophene (BDT) and thieno[3,4-c]pyrrole-4,6-dione (TPD) from a single precursor, a reactivity profile inaccessible to the 2,5-regioisomer . Monofunctional thiophene carbonyl chlorides lack the bifunctionality required for step-growth polymerization entirely, while 2,3-disubstituted analogs exhibit distinct electronic and steric constraints that alter reactivity outcomes [2].

Thiophene-3,4-dicarbonyl Dichloride – Quantitative Performance Differentiation Data


Fused Heterocycle Formation: 3,4-Dicarbonyl Chloride Enables Benzannulation vs. Furan/Pyrrole Analogs

Thiophene-3,4-dicarbonyl dichloride reacts with benzene and AlCl₃ to yield 4,9-dihydronaphtho[2,3-c]thiophene-4,9-dione (fused benzannulated product) under conditions where analogous furan and pyrrole 3,4-dicarbonyl chlorides produce different product distributions. The reaction with benzene and AlCl₃ yields four distinct products depending on reaction conditions: the naphthothiophenedione (2), 1,1-diphenyl-1H,3H-thieno[3,4-c]furan-3-one (14), 3,4-dibenzoylthiophene (15), and 4-benzoylthiophene-3-carboxylic acid (16) [1].

Organic synthesis Friedel-Crafts acylation Heterocyclic chemistry

Dual-Precursor Efficiency: BDT and TPD Units from Single 3,4-Thiophene Dicarboxylate Scaffold

Dimethyl thiophene-3,4-dicarboxylate — the direct ester analog of thiophene-3,4-dicarbonyl dichloride — serves as a single synthetic precursor to access both benzo[1,2-b:4,5-b′]dithiophene (BDT) donor units and thieno[3,4-c]pyrrole-4,6-dione (TPD) acceptor units from a common synthetic stream . In contrast, the 2,5-isomer (thiophene-2,5-dicarbonyl dichloride) when polymerized with diphenyl ether under standard Friedel-Crafts conditions yields only low molecular weight poly(ether ketone) [1].

Organic photovoltaics Donor-acceptor polymers Conjugated materials

Physicochemical Differentiation: Calculated Boiling Point vs. 2,5-Isomer

The 3,4-isomer exhibits a calculated boiling point of 293.2 ± 20.0 °C at 760 mmHg (predicted) , significantly higher than the experimentally determined boiling point of the 2,5-isomer at 150–152 °C / 11 mmHg (approximately 255–260 °C when extrapolated to atmospheric pressure) [1]. This thermal property divergence reflects the different intermolecular packing arrangements dictated by regioisomerism.

Physical chemistry Thermal properties Purification

Electron-Deficient Acceptor Unit Synthesis: TPD from 3,4-Dicarboxylate Precursor

Thieno[3,4-c]pyrrole-4,6-dione (TPD), a widely exploited electron-accepting unit in donor-acceptor conjugated polymers for organic photovoltaics, is synthesized from dimethyl thiophene-3,4-dicarboxylate via a route that is inaccessible from the 2,5-dicarboxylate isomer. TPD-based D-A polymers have demonstrated power conversion efficiencies (PCEs) up to 4.8% in photovoltaic devices, while structurally analogous thiophene-isoindoledione (TID)-based polymers (derivable from the same 3,4-precursor) showed reduced performance of 2.1% PCE [1]. The 3,4-architecture is essential for forming the fused thieno[3,4-c]pyrrole ring system.

Organic solar cells Low bandgap polymers Electron acceptors

Metal-Free Dye-Sensitized Solar Cell Building Blocks via Direct C–H Arylation

Thiophene-3,4-dicarbonyl derivatives serve as precursors to π–acceptor–π (π–A–π) type building blocks for organic electronics via a chemoselective direct C–H arylation approach . This single-step methodology bypasses traditional multi-step synthesis and exhibits broad substrate scope with high functional group compatibility. The 3,4-dicarbonyl thiophene framework provides the requisite electronic configuration for efficient π–A–π charge-transfer architectures used in metal-free dye sensitizers for dye-sensitized solar cells (DSSCs).

DSSC Metal-free dyes C–H activation π–A–π systems

Crystallographic Evidence of Strong π-Stacking in 3,4-Derived Dihydroxybenzodithiophene

Dithienobenzoquinone dicarboxylate and dihydroxybenzodithiophene dicarboxylate, synthesized from dimethyl thiophene-3,4-dicarboxylate (the immediate precursor to the dichloride), were characterized by single-crystal X-ray diffraction. Both compounds exhibit strong π-stacking interactions and arrange in parallel molecular sheets within the crystal lattice . This solid-state organization is critical for charge transport in organic semiconductor applications.

Crystal engineering π-Stacking Organic semiconductors

Thiophene-3,4-dicarbonyl Dichloride – Evidence-Backed Application Scenarios for Scientific Procurement


Organic Photovoltaic (OPV) Donor-Acceptor Polymer Development

The 3,4-dicarbonyl scaffold provides a single-precursor route to both BDT donor and TPD acceptor units for D-A conjugated polymers . TPD-based polymers derived from this precursor have demonstrated power conversion efficiencies of up to 4.8% in OPV devices, representing a 2.3× improvement over structurally related TID-based alternatives [1]. This compound is essential for laboratories synthesizing state-of-the-art low bandgap polymers where dual access to donor and acceptor monomers from a common synthetic stream reduces material sourcing complexity.

Fused Heterocyclic Building Block Synthesis for π-Conjugated Materials

The compound undergoes Friedel-Crafts benzannulation with benzene and AlCl₃ to yield 4,9-dihydronaphtho[2,3-c]thiophene-4,9-dione — a fused polycyclic architecture not accessible from furan or pyrrole 3,4-dicarbonyl chloride analogs . This reactivity profile makes the 3,4-thiophene dicarbonyl dichloride uniquely suited for constructing extended aromatic and heteroaromatic systems used in organic semiconductors, OLED emitters, and charge-transport materials.

Single-Step C–H Arylation for π–Acceptor–π Dye Synthesis (DSSC Applications)

Derivatives of thiophene-3,4-dicarbonyl dichloride enable chemoselective direct C–H arylation to access π–A–π type building blocks in a single synthetic step . This methodology circumvents traditional multi-step routes and has been successfully applied to synthesize metal-free dye sensitizers for dye-sensitized solar cells. Procurement of the 3,4-dicarbonyl chloride is warranted for research programs seeking to streamline the synthesis of DSSC dyes and related π–A–π chromophores.

Crystal Engineering and Organic Semiconductor Solid-State Studies

The 3,4-dicarbonyl framework, when elaborated to dihydroxybenzodithiophene dicarboxylate, yields single crystals exhibiting strong π-stacking interactions and parallel molecular sheet packing . This crystallographically validated solid-state organization supports applications in organic field-effect transistors (OFETs) and other devices where efficient intermolecular charge transport through ordered π-stacks is a design requirement.

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